4-(1H-Indol-2-yl)thiazol-2-amine
Description
Properties
Molecular Formula |
C11H9N3S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
4-(1H-indol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9N3S/c12-11-14-10(6-15-11)9-5-7-3-1-2-4-8(7)13-9/h1-6,13H,(H2,12,14) |
InChI Key |
UYUXKCULLDZAAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CSC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Cyclization via α-Chlorocarbonyl Indole Derivatives and Thiourea
One common route involves the preparation of α-chlorocarbonyl-substituted indoles, which then undergo cyclization with thiourea to form the thiazole ring.
- Starting Materials: Indoles acylated with chloroacetic or α-chloropropionic acid chlorides to give 3-(α-chlorocarbonyl)indoles.
- Cyclization: Heating these intermediates with thiourea in methanol in the presence of a base results in the formation of 4-(indol-3-yl)thiazole-2-amines with yields ranging from 49% to 77% depending on substituents and conditions.
- Reaction Conditions: Typically reflux in methanol, base catalysis (e.g., triethylamine), and reaction times vary from several hours.
- Outcome: The reaction proceeds via nucleophilic substitution of the chlorine atom by the thiourea sulfur, followed by ring closure to form the thiazole ring.
This method is well-documented and provides moderate to good yields of the target compound with confirmed structures by spectroscopic methods.
Condensation of Indole-3-carboxaldehydes with Benzothiazol-2-amine Derivatives
Another approach involves the condensation of substituted indole-3-carboxaldehydes with benzothiazol-2-amine derivatives to form Schiff bases, which can be further cyclized or modified.
- Procedure: Refluxing a mixture of 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and 5-substituted 2-phenyl-1H-indol-3-carboxaldehydes in toluene with acetic acid using a Dean-Stark apparatus to remove water azeotropically.
- Further Cyclization: The resulting imines can be reacted with thioglycolic acid in the presence of zinc chloride in dimethylformamide under reflux to yield thiazolidinone derivatives.
- Yields: The condensation and subsequent cyclization steps afford products in yields around 60-70%.
- Characterization: Structures are confirmed by IR, NMR, and mass spectrometry.
While this method primarily targets thiazolidinone derivatives, it demonstrates the utility of indole-carboxaldehydes and thiazol-amine derivatives in building complex heterocycles related to 4-(1H-indol-2-yl)thiazol-2-amine frameworks.
Peptide Coupling of Indole-2-carboxylic Acid with Aminothiazole Derivatives
A peptide coupling strategy can be used to link indole-2-carboxylic acid with 2-aminothiazole derivatives:
- Reagents: 1H-indole-2-carboxylic acid and ethyl-2-(2-aminothiazol-4-yl)acetate.
- Coupling Agents: N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- Process: The coupling reaction forms ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate intermediates.
- Post-Processing: Hydrolysis of the ester group under reflux with sodium hydroxide yields the corresponding acid derivatives.
- Additional Modification: Treatment with hydroxylamine introduces hydroxyamino groups.
- Yields and Purity: These steps proceed efficiently with good yields and purity.
- Applications: This method is useful for synthesizing related amide derivatives with potential biological activity.
Comparative Summary Table of Preparation Methods
Research Findings and Analytical Data
- The cyclization method using α-chlorocarbonyl indoles and thiourea has been confirmed by NMR and mass spectrometry, showing characteristic thiazole ring proton signals around 6.85–6.98 ppm and molecular ion peaks consistent with the expected molecular weight.
- Condensation reactions monitored by Thin Layer Chromatography (TLC) using solvent systems such as toluene:ethyl acetate (4:1) provide efficient tracking of reaction progress.
- IR spectra of thiazole derivatives show distinctive absorption bands for NH (around 3100 cm⁻¹), C=N (around 1610 cm⁻¹), and C–S–C (around 1125 cm⁻¹), confirming heterocyclic formation.
- Peptide coupling intermediates and hydrolyzed products exhibit expected amide carbonyl stretches (~1650 cm⁻¹) and characteristic NMR signals for indole and thiazole protons.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-(1H-indol-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(1H-indol-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The thiazole ring can also contribute to the compound’s biological activity by interacting with different molecular pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Indole-Substituted Thiazol-2-amines
Positional Isomerism: Indol-2-yl vs. Indol-3-yl
The position of the indole substituent significantly impacts physicochemical and biological properties:
- 4-(1H-Indol-3-yl)thiazol-2-amines: These derivatives, such as 4-(6-methoxy-1H-indol-3-yl)thiazol-2-amine, exhibit higher melting points (e.g., 266–267°C) compared to non-indole analogs, attributed to enhanced intermolecular interactions . Synthesis yields range from 49% to 77%, with antimicrobial activity against Staphylococcus aureus (MIC: 16–64 µg/mL) .
Table 1: Comparison of Indole-Substituted Thiazol-2-amines
Phenyl-Substituted Thiazol-2-amines
Phenyl derivatives with electron-donating or withdrawing groups demonstrate varied properties:
- 4-(4-Methoxyphenyl)thiazol-2-amine : Exhibits a melting point of 213°C and a synthesis yield of 85%. The methoxy group enhances solubility but reduces antimicrobial potency compared to halogenated analogs .
- 4-(4-Bromophenyl)thiazol-2-amine : Shows anticancer activity (IC₅₀: 8–12 µM against MCF-7 cells) and moderate antimicrobial effects. Melting points range from 180–220°C .
- 4-(4-Nitrophenyl)thiazol-2-amine : Demonstrates dual functionality as a corrosion inhibitor (90% efficiency in 1 M HCl) and antimicrobial agent, with a high melting point (286°C) .
Table 2: Comparison of Phenyl-Substituted Thiazol-2-amines
Halogenated Derivatives
Halogen atoms (Cl, F) influence bioactivity and physicochemical properties:
Heterocyclic Hybrids
- Pyridonethiazole Hybrids : Compounds like ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate show antitumor activity (IC₅₀: 1.8 µM against HeLa cells) .
- Triazolyl Phenylthiazoles : Derivatives such as 4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine exhibit anti-inflammatory activity (IC₅₀: 3.7 µM for TNF-α inhibition) .
Key Findings and Trends
Bioactivity : Indole-substituted thiazoles generally show superior antimicrobial and anticancer activity compared to phenyl analogs, likely due to enhanced target engagement .
Synthetic Yields : Phenyl derivatives achieve higher yields (72–88%) than indole derivatives (49–77%), reflecting the challenges of indole functionalization .
Thermal Stability : Nitro- and bromo-substituted phenyl derivatives exhibit higher melting points (>200°C), suggesting stronger crystalline packing .
Applications : While indole derivatives are prioritized for drug discovery, nitro-phenyl analogs are explored in material science for corrosion inhibition .
Q & A
Q. What are the established synthetic routes for 4-(1H-Indol-2-yl)thiazol-2-amine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step protocols, including condensation, cyclization, and functionalization. For example, indole-thiazole hybrids are synthesized via:
- Step 1: Formation of the thiazole core using 2-aminothiazole intermediates under reflux with acetic acid and sodium acetate .
- Step 2: Coupling with indole derivatives via aldehyde intermediates under controlled pH and temperature (e.g., 60–80°C in ethanol or DMF) .
Optimization strategies: - Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Purify via recrystallization (DMF/acetic acid mixtures) to enhance purity .
Q. What spectroscopic techniques are recommended for characterizing 4-(1H-Indol-2-yl)thiazol-2-amine and its derivatives?
Key techniques include:
- NMR (1H/13C): Assign indole NH (~11–12 ppm) and thiazole C-S/C-N signals.
- Mass spectrometry (HRMS): Confirm molecular weight (e.g., CHNS: 216.06 g/mol) .
- FT-IR: Identify NH stretches (~3300 cm) and thiazole ring vibrations (~1600 cm) .
- X-ray crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding with solvent molecules) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 4-(1H-Indol-2-yl)thiazol-2-amine analogs?
Discrepancies often arise from structural variations (e.g., substituents on the indole or thiazole rings) or assay conditions. Methodological approaches:
- Standardize assays: Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls.
- SAR analysis: Systematically vary substituents (e.g., methoxy vs. methyl groups at indole C-6) to correlate structure with activity .
- Binding assays: Perform radioligand displacement studies to quantify target affinity (e.g., IC values for kinase targets) .
Q. What computational methods are employed to predict the reactivity and binding modes of 4-(1H-Indol-2-yl)thiazol-2-amine?
- Density functional theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking: Simulate interactions with targets (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonds between the thiazole NH and catalytic lysine residues .
- MD simulations: Assess stability of ligand-protein complexes in solvated environments (e.g., 100 ns trajectories in GROMACS) .
Q. How does the electronic nature of substituents on the indole ring influence the compound’s reactivity in cross-coupling reactions?
- Electron-donating groups (e.g., -OCH): Increase electron density at indole C-3, facilitating electrophilic substitution (e.g., bromination) .
- Electron-withdrawing groups (e.g., -NO): Stabilize intermediates in SNAr reactions but may reduce nucleophilicity.
Experimental validation: - Compare reaction rates (e.g., Suzuki-Miyaura coupling) for analogs with -OCH vs. -Cl substituents .
- Use Hammett plots to correlate σ values with reaction yields .
Q. What strategies are effective in analyzing byproducts formed during the synthesis of 4-(1H-Indol-2-yl)thiazol-2-amine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
